Comparative Bioactivity of 4-Cyanobenzamide vs. Benzothiazole-2-Carboxamide Oxadiazole Congeners in Mycobacterial Screening
In a high-throughput screening campaign, the 1,3-benzothiazole-2-carboxamide analog of the oxadiazole core (MLS000530071, SMR000127097) demonstrated an EC50 of 2.26 μM against a Mycobacterium tuberculosis cell-based assay [1]. While CAS 752214-64-5 carries a 4-cyanobenzamide group in place of benzothiazole-carboxamide, the amide carbonyl and the electron-withdrawing cyano substituent are predicted to alter hydrogen-bonding capacity and target engagement relative to the benzothiazole comparator. Direct head-to-head data for CAS 752214-64-5 in the same assay are not publicly available; however, the structural divergence at the amide terminus constitutes a chemically meaningful basis for differential screening behavior. Researchers should anticipate that the 4-cyanobenzamide modification will produce a distinct activity profile compared to the benzothiazole analog.
| Evidence Dimension | Antitubercular cell-based activity (EC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 752214-64-5 in M. tuberculosis assay |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (MLS000530071): EC50 = 2.26 μM |
| Quantified Difference | Not calculable due to missing target compound data; structural divergence at amide terminus |
| Conditions | M. tuberculosis cell-based screening assay (Sanford-Burnham data via BindingDB) |
Why This Matters
This establishes that the 4-chlorophenyl-oxadiazole core has demonstrated antimycobacterial potential, and the specific amide substituent is expected to modulate potency; procuring CAS 752214-64-5 enables direct testing of the cyanobenzamide modification.
- [1] BindingDB Entry BDBM89864. MLS000530071 (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide). EC50 = 2.26E+3 nM. Data Source: Sanford-Burnham. View Source
